Carbinoxamine-d6 (maleate)
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Overview
Description
Carbinoxamine-d6 (maleate) is a deuterated form of Carbinoxamine maleate, a first-generation antihistamine. This compound is primarily used in scientific research due to its stable isotopic labeling, which aids in various pharmacokinetic and metabolic studies. Carbinoxamine maleate itself is known for its role as a histamine H1 receptor antagonist, commonly used to treat allergic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbinoxamine-d6 (maleate) involves the incorporation of deuterium atoms into the Carbinoxamine molecule. This is typically achieved through a series of deuterium exchange reactions. The process begins with the synthesis of Carbinoxamine, followed by the introduction of deuterium using deuterated reagents under controlled conditions. The final product is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of Carbinoxamine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium content throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions: Carbinoxamine-d6 (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
Carbinoxamine-d6 (maleate) is extensively used in scientific research due to its deuterium labeling, which provides several advantages:
Pharmacokinetic Studies: The deuterium atoms act as tracers, allowing for precise quantification of the compound in biological systems using mass spectrometry.
Metabolic Studies: Deuterium labeling helps in studying the metabolic pathways and the stability of the compound in vivo.
Drug Development: It is used as an internal standard in the development and validation of analytical methods for Carbinoxamine and related compounds.
Biological Research: The compound’s antihistamine properties make it useful in studying histamine-related biological processes and allergic reactions
Mechanism of Action
Carbinoxamine-d6 (maleate) exerts its effects by competitively inhibiting the histamine H1 receptors. This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and vasodilation. The deuterium atoms do not alter the pharmacodynamics of the compound but enhance its pharmacokinetic profile by increasing metabolic stability .
Comparison with Similar Compounds
Carbinoxamine maleate: The non-deuterated form, used widely as an antihistamine.
Diphenhydramine: Another first-generation antihistamine with similar H1 receptor antagonism.
Chlorpheniramine: A structurally related compound with antihistamine properties.
Uniqueness: Carbinoxamine-d6 (maleate) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where precise quantification and analysis are required .
Properties
Molecular Formula |
C20H23ClN2O5 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |
InChI Key |
GVNWHCVWDRNXAZ-QPEHKQNOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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